molecular formula C13H21N3O2S B11989399 4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B11989399
M. Wt: 283.39 g/mol
InChI Key: PSRMWQDBWRSQAF-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(piperazin-1-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 1-Methylpiperazine

Uniqueness

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific combination of a piperazine ring and a sulfonamide group. This combination enhances its pharmacokinetic properties and broadens its range of biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

4-methyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H21N3O2S/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16/h2-5,14-15H,6-11H2,1H3

InChI Key

PSRMWQDBWRSQAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCNCC2

Origin of Product

United States

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